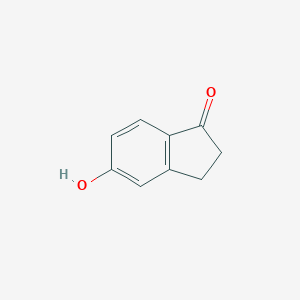

5-Hydroxy-1-indanone

Description

Properties

IUPAC Name |

5-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,10H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKQOVXGDIZYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283404 | |

| Record name | 5-Hydroxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3470-49-3 | |

| Record name | 3470-49-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Hydroxy-1-indanone from 5-Methoxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of 5-hydroxy-1-indanone, a valuable intermediate in medicinal chemistry and organic synthesis, from its precursor, 5-methoxy-1-indanone. This process, centered on the demethylation of an aryl methyl ether, is a critical transformation in the synthesis of various biologically active molecules. This document provides a comparative analysis of common synthetic methods, detailed experimental protocols, and a visual representation of the synthetic workflow.

Comparative Analysis of Synthetic Methods

The conversion of 5-methoxy-1-indanone to this compound is primarily achieved through O-demethylation. The selection of the demethylating agent is crucial and often depends on factors such as substrate sensitivity, desired yield, and scalability. The most prevalent methods employ Lewis acids, such as aluminum chloride (AlCl₃) and boron tribromide (BBr₃).

| Method | Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

| Method 1 | Aluminum Chloride (AlCl₃) | Benzene | Reflux | 5 hours | 90% | [1] |

| Method 2 | Boron Tribromide (BBr₃) | Dichloromethane (DCM) | 0°C to Room Temp | Overnight | 82% (General) | [2] |

| Method 3 | Hydrobromic Acid (HBr) | Acetic Acid (optional) | ~130°C | Variable | Not Specified | [3] |

Note: The yield for Method 2 is based on a general procedure for O-demethylation using BBr₃ and may vary for this specific substrate. Method 3 represents a harsher, Brønsted acid-catalyzed approach that may not be suitable for sensitive substrates.[3]

Experimental Protocols

Method 1: Demethylation using Aluminum Chloride (AlCl₃)

This protocol is a robust and high-yielding method for the synthesis of this compound.[1]

Materials:

-

5-methoxy-1-indanone

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Benzene

-

Ethyl acetate

-

Dichloromethane (CH₂Cl₂)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a solution of 5-methoxy-1-indanone (2 g, 12.3 mmol) in benzene (50 ml), add anhydrous aluminum chloride (4 g, 31 mmol).

-

Heat the mixture at reflux for 5 hours.

-

After cooling, extract the reaction mixture with ethyl acetate.

-

Evaporate the organic phase under reduced pressure.

-

Purify the crude product by flash chromatography using a solvent system of CH₂Cl₂/CH₃CN (90/10) to yield this compound as a yellow solid (1.65 g, 90% yield).[1]

Method 2: Demethylation using Boron Tribromide (BBr₃)

Boron tribromide is a powerful and widely used reagent for the cleavage of aryl methyl ethers.[2][3] The following is a general but detailed protocol that can be adapted for the demethylation of 5-methoxy-1-indanone.

Materials:

-

5-methoxy-1-indanone

-

Boron Tribromide (BBr₃) solution in Dichloromethane (DCM) (e.g., 1M)

-

Dry Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-methoxy-1-indanone (1.0 eq) in dry DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a 1M solution of BBr₃ in DCM (typically 1.1 to 3.0 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow addition of water or ice.[2][4]

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Logical Workflow of the Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound from 5-methoxy-1-indanone via demethylation.

References

Navigating the Synthesis of 5-Hydroxy-1-indanone: A Technical Guide to Novel Routes

For Researchers, Scientists, and Drug Development Professionals

5-Hydroxy-1-indanone, a key building block in the synthesis of various pharmaceuticals and biologically active compounds, has garnered significant attention in the field of medicinal chemistry. Its versatile structure serves as a scaffold for the development of novel therapeutic agents. This in-depth technical guide explores and compares several novel synthetic routes for this compound, providing detailed experimental protocols and quantitative data to aid researchers in selecting the most efficient and practical approach for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound has traditionally been approached through methods such as the demethylation of 5-methoxy-1-indanone or the intramolecular cyclization of 3-(3-hydroxyphenyl)propanoic acid. While effective, these routes can suffer from drawbacks like harsh reaction conditions, the formation of isomeric byproducts, and difficulties in purification. This guide focuses on more recent and innovative strategies designed to overcome these challenges, offering improved yields, selectivity, and operational simplicity.

The discussed methodologies include a multi-step synthesis commencing from 2,6-dibromophenol, a highly efficient "one-pot" procedure from anisole, and the classic demethylation of 5-methoxy-1-indanone for comparison.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

| Synthetic Route | Starting Material | Key Reagents | Overall Yield | Purity | Reference |

| Route 1: From 2,6-dibromophenol | 2,6-dibromophenol | 3-chloropropionyl chloride, Lewis acid, Pd/C, H₂ | ~80% | High | [1] |

| Route 2: "One-pot" from Anisole | Anisole | 3-chloropropionyl chloride, AlCl₃/LiCl | High | Good | [2] |

| Route 3: Demethylation | 5-Methoxy-1-indanone | AlCl₃ | 90% | High | [3] |

Detailed Experimental Protocols and Workflows

This section provides a detailed breakdown of the experimental procedures for each synthetic route, accompanied by workflow diagrams generated using Graphviz (DOT language) to visually represent the reaction sequence.

Route 1: Synthesis from 2,6-dibromophenol

This innovative route utilizes a protecting group strategy to achieve high selectivity for the desired 5-hydroxy isomer. The synthesis proceeds in three main steps: acylation, intramolecular Friedel-Crafts cyclization, and deprotection-dehalogenation.

Experimental Protocol:

-

Synthesis of 3-chloro-1-(2,6-dibromophenoxy)propan-1-one (Intermediate II): To a solution of 2,6-dibromophenol (0.1 mol) in a suitable solvent, add 3-chloropropionyl chloride (0.11 mol) and a Lewis acid catalyst (e.g., AlCl₃, 0.12 mol) at 0°C. The reaction mixture is stirred for 2-4 hours, after which it is quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the intermediate.

-

Synthesis of 4,6-dibromo-5-hydroxy-1-indanone (Intermediate III): The crude intermediate from the previous step is dissolved in a high-boiling point solvent, and a Lewis acid (e.g., AlCl₃) is added portion-wise at an elevated temperature (e.g., 140-160°C). The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

-

Synthesis of this compound (Final Product): The dibrominated indanone intermediate (1 eq) is dissolved in a suitable solvent (e.g., ethanol), and a palladium catalyst (e.g., 10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere until the starting material is consumed. The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.[1]

Workflow Diagram:

Route 2: "One-pot" Synthesis from Anisole

This streamlined approach offers a significant advantage in terms of operational simplicity and efficiency by combining multiple transformations into a single reaction vessel. The process involves a Friedel-Crafts acylation, an intramolecular Friedel-Crafts alkylation, and a demethylation step.[2]

Experimental Protocol:

-

One-pot Reaction: In a reaction vessel, a mixture of a Lewis acid catalyst, such as a multi-component system of AlCl₃/LiCl, is prepared in a suitable solvent like dichloromethane. Anisole (1 eq) is added to this mixture.

-

3-Chloropropionyl chloride (1.1 eq) is then added dropwise to the reaction mixture at room temperature. The reaction is stirred for 8-12 hours.

-

Following the initial acylation, the solvent is removed, and the reaction mixture is heated to a higher temperature (typically 120-150°C) to promote the intramolecular cyclization and demethylation.

-

After cooling, the reaction is quenched with ice-water and acidified. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford this compound.[2]

Workflow Diagram:

Route 3: Demethylation of 5-Methoxy-1-indanone

This classical and straightforward method is often used for the synthesis of this compound when the methoxy precursor is readily available. The core of this synthesis is the cleavage of the aryl methyl ether.

Experimental Protocol:

-

Demethylation Reaction: To a solution of 5-methoxy-1-indanone (1 eq) in a suitable solvent (e.g., dichloromethane or benzene), add a strong Lewis acid, most commonly aluminum chloride (AlCl₃, 2-3 eq), at 0°C.

-

The reaction mixture is then allowed to warm to room temperature or heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

-

The reaction is carefully quenched with ice-water and acidified with dilute HCl.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization to give pure this compound.[3]

Workflow Diagram:

Conclusion

The choice of a synthetic route for this compound will depend on various factors, including the availability of starting materials, desired scale of production, and the importance of operational simplicity versus overall yield. The synthesis from 2,6-dibromophenol offers a highly selective route, minimizing the formation of unwanted isomers. The "one-pot" synthesis from anisole stands out for its efficiency and reduced number of unit operations, making it an attractive option for larger-scale production. The demethylation of 5-methoxy-1-indanone remains a reliable and high-yielding method, provided the starting material is accessible. This guide provides the necessary technical details for researchers to make an informed decision and to successfully implement these novel synthetic strategies in their work.

References

5-Hydroxy-1-indanone: A Technical Guide for Drug Development Professionals

An In-depth Review of the Chemical Properties, Characterization, and Biological Significance of a Key Pharmaceutical Intermediate

Introduction

5-Hydroxy-1-indanone is a key chemical intermediate recognized for its role in the synthesis of a variety of pharmacologically active molecules. Its unique structural framework, featuring a bicyclic system with both a ketone and a hydroxyl group, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, characterization methods, and biological significance of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

This compound, with the empirical formula C₉H₈O₂, is a white to light yellow crystalline powder.[1] A thorough understanding of its chemical and physical properties is fundamental for its application in synthesis and drug design.

| Property | Value | References |

| Molecular Formula | C₉H₈O₂ | [2][3][4] |

| Molecular Weight | 148.16 g/mol | [2][3] |

| CAS Number | 3470-49-3 | [2] |

| Melting Point | 175 °C (decomposes) | |

| Boiling Point | 343.8 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| pKa | 8.15 ± 0.20 | |

| Appearance | White to light yellow crystal powder | [1] |

| SMILES | C1CC(=O)C2=C1C=C(C=C2)O | [4] |

| InChI | InChI=1S/C9H8O2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,10H,1,4H2 |

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following spectroscopic data are characteristic of the compound:

-

¹H NMR (DMSO-d₆): δ 2.58-2.67 (m, 2H), 2.94-3.01 (m, 2H), 6.79 (dd, 1H), 6.84 (s, 1H), 7.47 (d, 1H).

-

¹³C NMR: A reference spectrum for 5-hydroxy-2,3-dihydroinden-1-one is available and serves as a primary tool for structural confirmation.[5]

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z 148, corresponding to the molecular weight of the compound.[7] Fragmentation patterns would likely involve the loss of CO (m/z 28) and other characteristic fragments of the indanone core.

Experimental Protocols

Detailed experimental protocols are essential for the consistent and reliable characterization of this compound.

Synthesis and Purification

A common synthetic route to this compound involves the reaction of 3-chloropropionyl chloride with 2,6-dibromophenol, followed by a Lewis acid-catalyzed cyclization and subsequent debromination.[8] Another method involves the intramolecular Friedel-Crafts acylation of 3-(m-hydroxyphenyl)propionic acid.

Purification Workflow:

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the separation of indanone enantiomers. A typical method might employ a C18 column with a mobile phase consisting of a mixture of methanol and a phosphate buffer.[1] For chiral separations, a Daicel Chiralcel OD column with an isocratic mobile phase of isopropanol in hexane can be utilized.[9]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of indanone derivatives. A common protocol involves using a capillary column such as a DB-5ms. The temperature program typically starts at a lower temperature (e.g., 70°C) and is ramped up to a higher temperature (e.g., 300°C).[10] Derivatization may be necessary for certain aminoindane derivatives to improve chromatographic properties.[11]

Biological Significance and Drug Development

The indanone scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities.[12] this compound serves as a crucial starting material for the synthesis of compounds targeting various diseases.

Acetylcholinesterase (AChE) Inhibition

Derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Simplified AChE Inhibition Pathway:

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound has been used in the synthesis of β-amino alcohol derivatives that act as potent inhibitors of Angiotensin-Converting Enzyme (ACE).[13] ACE plays a critical role in the renin-angiotensin system, which regulates blood pressure.

Simplified ACE Inhibition Pathway:

Conclusion

This compound is a compound of significant interest in the field of drug discovery and development. Its well-defined chemical properties and versatile reactivity make it an invaluable precursor for the synthesis of a diverse range of biologically active molecules. This guide has provided a detailed overview of its chemical characteristics, analytical methodologies for its characterization, and its role as a building block for potent enzyme inhibitors. A thorough understanding of these aspects is crucial for leveraging the full potential of this compound in the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. vinmec.com [vinmec.com]

- 3. This compound | C9H8O2 | CID 233147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H8O2) [pubchemlite.lcsb.uni.lu]

- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 7. journals.asm.org [journals.asm.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues[v1] | Preprints.org [preprints.org]

- 10. benchchem.com [benchchem.com]

- 11. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medlink.com [medlink.com]

- 13. Mechanisms by which angiotensin-converting enzyme inhibitors prevent diabetes and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxy-1-indanone: A Technical Guide to its Potential Mechanisms of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1-indanone is a bicyclic aromatic ketone that serves as a crucial structural motif and synthetic intermediate in the development of various biologically active compounds. While research directly investigating the specific mechanisms of action of this compound is limited, the broader class of indanone derivatives has demonstrated significant pharmacological potential across multiple therapeutic areas. This technical guide consolidates the known biological activities of the indanone scaffold, presenting potential mechanisms through which this compound may exert its effects. The information herein is extrapolated from studies on structurally related indanone derivatives and provides a framework for future investigation into the therapeutic promise of this compound.

The indanone core is a privileged structure in medicinal chemistry, forming the backbone of drugs such as Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1] Derivatives of the indanone scaffold have been explored for their anti-inflammatory, neuroprotective, anticancer, antimicrobial, and antiviral properties.[1][2] These activities are often attributed to the ability of the indanone ring system to interact with various biological targets, including enzymes and signaling proteins.

Potential Mechanisms of Action

Based on the activities of its derivatives, this compound could potentially exhibit a range of biological effects. The primary proposed mechanisms of action for the indanone scaffold include enzyme inhibition and modulation of inflammatory signaling pathways.

Enzyme Inhibition

The indanone nucleus is a versatile scaffold for the design of enzyme inhibitors.[3] Key enzymes targeted by indanone derivatives include monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE), both of which are significant in the pathophysiology of neurodegenerative diseases.[3] Inhibition of these enzymes can lead to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial for proper neuronal function.[3]

Modulation of Inflammatory Pathways

Derivatives of 1-indanone have been shown to possess potent anti-inflammatory properties.[4] These effects are often mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] By inhibiting these pathways, indanone derivatives can reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4]

Recent studies on other indanone derivatives have also pointed towards the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Quantitative Data on Indanone Derivatives

Table 1: Enzyme Inhibition by Indanone Derivatives

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

| Donepezil | Acetylcholinesterase (AChE) | Not specified in provided texts | [1] |

| Indanone Derivative 9 | Acetylcholinesterase (AChE) | 14.8 nM | [6] |

| Indanone Derivative 14 | Acetylcholinesterase (AChE) | 18.6 nM | [6] |

Table 2: Anti-inflammatory Activity of Indanone Derivatives

| Compound/Derivative | Assay | Endpoint | Result | Reference |

| 2-benzylidene-1-indanone 4d | LPS-stimulated RAW 264.7 macrophages | TNF-α inhibition | 83.73% | [1] |

| 2-benzylidene-1-indanone 4d | LPS-stimulated RAW 264.7 macrophages | IL-6 inhibition | 69.28% | [1] |

| Indanone from F. adenophylla | Heat-induced hemolysis | Inhibition of RBC lysis (100 µM) | 72.82 ± 4.36% | [5] |

Table 3: Anti-diabetic Activity of an Indanone Derivative

| Compound/Derivative | Assay | Endpoint | Result | Reference |

| Indanone from F. adenophylla | Glucose uptake by yeast cells | % Glucose uptake (100 µM) | 76.59 ± 1.62% | [5] |

Experimental Protocols

The following are representative experimental protocols used to evaluate the biological activities of indanone derivatives. These methodologies can be adapted for the investigation of this compound.

In Vitro Anti-inflammatory Activity Assay

This protocol is based on the evaluation of 2-benzylidene-1-indanone derivatives in lipopolysaccharide (LPS)-stimulated murine primary macrophages.[4]

-

Cell Culture: Murine primary macrophages are plated at a density of 5.0 x 10^5 cells/plate and incubated overnight at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Cells are pre-treated with the test compound (e.g., 10 µM in DMSO) or vehicle (DMSO) for 30 minutes.

-

Stimulation: Macrophages are then stimulated with LPS (0.5 µg/mL) for 24 hours.

-

Cytokine Measurement: The culture media is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are determined using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Normalization: Cytokine levels are normalized to the total protein concentration in the cell lysates.

Heat-Induced Hemolysis Inhibition Assay

This protocol is adapted from a study on an indanone derivative isolated from Fernandoa adenophylla.[5]

-

Preparation of Red Blood Cell (RBC) Suspension: A 10% (v/v) suspension of human red blood cells in isosaline is prepared.

-

Reaction Mixture: The reaction mixture consists of 1 mL of the test compound at various concentrations (e.g., 10-100 µM) and 1 mL of the 10% RBC suspension.

-

Incubation: The mixtures are incubated in a water bath at 56°C for 30 minutes.

-

Centrifugation: After incubation, the tubes are cooled and centrifuged at 2500 rpm for 5 minutes.

-

Measurement of Hemolysis: The absorbance of the supernatant, which contains the hemoglobin, is measured spectrophotometrically at 560 nm.

-

Calculation: The percentage inhibition of hemolysis is calculated by comparing the absorbance of the test samples with that of a control (without the compound).

Glucose Uptake by Yeast Cells Assay

This protocol is based on the investigation of an indanone derivative for its anti-diabetic potential.[5]

-

Yeast Culture Preparation: A 10% (v/v) suspension of baker's yeast in distilled water is prepared and incubated for 30 minutes at 37°C.

-

Reaction Mixture: 1 mL of a glucose solution (e.g., 5 mM) and 1 mL of the test compound at various concentrations (e.g., 5-100 µM) are added to 1 mL of the yeast suspension.

-

Incubation: The mixture is incubated for 60 minutes at 37°C.

-

Centrifugation: The tubes are centrifuged at 2500 rpm for 5 minutes.

-

Glucose Estimation: The amount of glucose remaining in the supernatant is estimated using a standard spectrophotometric method.

-

Calculation: The percentage increase in glucose uptake by the yeast cells is calculated by comparing the glucose levels in the test samples with a control (without the compound).

Visualizations

The following diagrams illustrate key concepts related to the potential mechanisms of action and experimental investigation of this compound.

Caption: Proposed inhibition of the NF-κB signaling pathway by indanone derivatives.

Caption: Workflow for assessing the anti-inflammatory activity of indanone compounds.

Caption: Potential neuroprotective mechanism of indanone derivatives via enzyme inhibition.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Although direct evidence for its biological activity is currently sparse, the extensive research on related indanone derivatives provides a strong rationale for its potential efficacy in modulating key biological pathways, particularly those involved in inflammation and neurodegeneration. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to explore the therapeutic potential of this compound and its future derivatives. Further investigation is warranted to elucidate its specific mechanisms of action and to validate its potential as a lead compound in drug discovery programs.

References

- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. Indanone synthesis [organic-chemistry.org]

Crystal Structure and Polymorphism of 5-Hydroxy-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Indanone derivatives are significant scaffolds in medicinal chemistry.[1][2] 5-Hydroxy-1-indanone, in particular, serves as a key starting material for a range of biologically active molecules. The arrangement of molecules in the solid state, known as the crystal structure, and the existence of different crystalline forms (polymorphism) can have profound effects on the physicochemical properties of an active pharmaceutical ingredient (API). Understanding these properties is a critical aspect of drug development to ensure product quality and performance.

This guide summarizes the available crystallographic data for this compound and provides detailed experimental methodologies for its characterization. It also presents a general workflow for polymorph screening, a necessary step in the comprehensive solid-state characterization of any pharmaceutical compound.

Crystal Structure of this compound

Currently, a single crystalline form of this compound has been reported and characterized. The crystallographic data for this form is presented in Table 1.

Data Presentation

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₉H₈O₂ |

| Molecular Weight | 148.16 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a | 13.9126 (7) Å |

| b | 6.7332 (4) Å |

| c | 7.5368 (3) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 706.02 (6) ų |

| Z | 4 |

| Temperature | 297 K |

| Radiation type | Mo Kα |

| µ | 0.10 mm⁻¹ |

| R[F² > 2σ(F²)] | 0.037 |

| wR(F²) | 0.081 |

Data sourced from the Cambridge Crystallographic Data Centre (CCDC) and associated publications.

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and characterization of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the demethylation of 5-methoxy-1-indanone.

-

Materials: 5-methoxy-1-indanone, aluminum chloride (AlCl₃), benzene.

-

Procedure:

-

Dissolve 5-methoxy-1-indanone (1 equivalent) in benzene.

-

Add aluminum chloride (2.5 equivalents).

-

Heat the mixture at reflux for 5 hours.

-

After cooling, extract the product with ethyl acetate.

-

Evaporate the organic phase and purify the residue by flash chromatography using a mixture of CH₂Cl₂ and CH₃CN (90/10) as the eluent to yield this compound as a yellow solid.

-

Single Crystal Growth

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation from a suitable solvent.

-

Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate).

-

Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

-

Monitor the container for the formation of single crystals over several days to weeks.

-

X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound.

-

Instrumentation: A diffractometer equipped with a CCD detector and a monochromatic radiation source (e.g., Mo Kα, λ = 0.71073 Å) is typically used.

-

Data Collection:

-

A suitable single crystal is mounted on the diffractometer.

-

The crystal is maintained at a constant temperature (e.g., 297 K) during data collection.

-

A series of diffraction images are collected as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The collected data is processed to obtain the unit cell parameters and integrated intensities.

-

The structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be located in a difference Fourier map and refined isotropically or placed in calculated positions.

-

Software such as SHELXS and SHELXL are commonly used for structure solution and refinement.

-

Polymorph Screening

While no polymorphs of this compound have been reported in the reviewed literature, a systematic polymorph screen is essential for a thorough solid-state characterization. This involves crystallizing the compound under a wide variety of conditions.

-

Crystallization Techniques:

-

Solvent Evaporation: Slow evaporation from a diverse range of solvents with varying polarities.

-

Cooling Crystallization: Cooling saturated solutions at different rates.

-

Anti-Solvent Addition: Adding a poor solvent to a solution of the compound to induce precipitation.

-

Melt Quenching: Heating the compound above its melting point and then rapidly or slowly cooling it.

-

Grinding: Mechanical grinding of the solid, sometimes with a small amount of solvent (liquid-assisted grinding).

-

-

Characterization of Solid Forms: The resulting solids from each experiment should be analyzed using techniques such as:

-

Powder X-ray Diffraction (PXRD): To identify different crystalline phases based on their unique diffraction patterns.

-

Differential Scanning Calorimetry (DSC): To determine melting points, and detect phase transitions and desolvation events.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and identify solvates.

-

Infrared (IR) and Raman Spectroscopy: To detect differences in molecular vibrations that can distinguish between polymorphs.

-

Microscopy: To observe crystal habit and morphology.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization and polymorph screening of a pharmaceutical compound like this compound.

Caption: Workflow for Polymorph Screening and Characterization.

Conclusion

This technical guide has summarized the known crystal structure of this compound and provided detailed experimental protocols for its synthesis and crystallographic analysis. While the existence of multiple polymorphic forms has not been reported in the reviewed scientific literature, the potential for polymorphism should not be disregarded in pharmaceutical development. The outlined polymorph screening workflow provides a robust framework for researchers to systematically investigate the solid-state landscape of this important molecule. A thorough understanding of the crystal structure and any potential polymorphs is essential for controlling the quality, stability, and performance of drug products containing this compound. Future studies focused on a comprehensive polymorph screen are warranted to complete the solid-state characterization of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Hydroxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of 5-Hydroxy-1-indanone, a key intermediate in the synthesis of various pharmaceutical agents. Due to the limited availability of public data on this specific molecule, this document focuses on providing detailed experimental protocols and data presentation templates to enable researchers to generate and interpret these critical physicochemical parameters. The protocols are based on established pharmaceutical industry practices and regulatory guidelines.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of a compound is essential before embarking on solubility and stability studies. This compound is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1] Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂ | [2] |

| Molecular Weight | 148.16 g/mol | [3] |

| CAS Number | 3470-49-3 | [3] |

| Melting Point | 175 °C (decomposes) | [3][4] |

| pKa (predicted) | 8.15 ± 0.20 | [5][6] |

| Appearance | White to light yellow powder/crystal | [1][6] |

Solubility Studies

Solubility is a critical determinant of a compound's suitability for various applications, influencing everything from reaction kinetics in synthesis to bioavailability in drug development.[7] It is typically assessed in two primary forms: kinetic and thermodynamic solubility.

2.1 Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility is determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer. It measures the concentration at which the compound precipitates out of solution under these specific, rapid conditions and is often used for high-throughput screening in early drug discovery.[8][9]

-

Thermodynamic Solubility represents the true equilibrium solubility of a compound. It is measured by creating a saturated solution where the dissolved compound is in equilibrium with its solid form over an extended period (e.g., 24 hours).[7][10] This is a more accurate representation of a compound's solubility and is crucial for formulation and development.[11]

Experimental Protocol: Kinetic Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the kinetic solubility of this compound in an aqueous buffer.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Sample Preparation: In duplicate, add a small volume (e.g., 10 µL) of the 10 mM stock solution to 490 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in microcentrifuge tubes.[8] This creates a starting concentration of 200 µM with 2% DMSO.

-

Equilibration: Place the tubes in a thermomixer and shake at a consistent speed (e.g., 850 rpm) at a controlled temperature (e.g., 25°C) for a set period, typically 2 hours.[8][9]

-

Separation of Undissolved Compound: After incubation, separate any precipitated solid. This can be done by either:

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes.

-

Filtration: Use a multi-well filter plate (e.g., 0.45 µm pore size).[8]

-

-

Quantification: Carefully collect the supernatant or filtrate. Quantify the concentration of dissolved this compound using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[9] A standard curve of this compound in the assay buffer/DMSO mixture must be prepared for accurate quantification.

-

Data Reporting: The kinetic solubility is reported as the measured concentration in µg/mL or µM.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility and is considered the gold standard.

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, or simulated gastric/intestinal fluids).[10]

-

Equilibration: Seal the vials and agitate them in a thermomixer or on a vial roller at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 hours, to ensure equilibrium is reached.[10][11]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples as described in the kinetic solubility protocol to obtain a clear, saturated solution.[7]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated HPLC-UV method.

-

Data Reporting: The thermodynamic solubility is reported as the average concentration from replicate measurements (e.g., in mg/mL).

pH-Dependent Solubility Profile

For ionizable compounds like this compound (with a predicted pKa of ~8.15 for its phenolic hydroxyl group), solubility is highly dependent on pH.[5][6] A pH-solubility profile is generated by performing the thermodynamic solubility assay across a range of buffered solutions (e.g., from pH 2 to pH 10).[7] This data is critical for predicting absorption in the gastrointestinal tract and for developing stable liquid formulations.

Data Presentation: Solubility of this compound

The results from the solubility experiments should be tabulated for clarity and comparison.

Table 1: Kinetic and Thermodynamic Solubility Data (Template)

| Solvent/Buffer System | Temperature (°C) | Solubility Type | Measured Solubility (µg/mL) | Measured Solubility (µM) |

|---|---|---|---|---|

| PBS (pH 7.4) | 25 | Kinetic | [Insert Data] | [Insert Data] |

| PBS (pH 7.4) | 25 | Thermodynamic | [Insert Data] | [Insert Data] |

| Simulated Gastric Fluid (pH 1.2) | 37 | Thermodynamic | [Insert Data] | [Insert Data] |

| Simulated Intestinal Fluid (pH 6.8) | 37 | Thermodynamic | [Insert Data] | [Insert Data] |

| Water | 25 | Thermodynamic | [Insert Data] | [Insert Data] |

| Methanol | 25 | Thermodynamic | [Insert Data] | [Insert Data] |

Caption: General workflow for determining kinetic and thermodynamic solubility.

Stability Studies

Stability testing is essential for identifying degradation pathways and establishing a stable shelf-life for a compound. Forced degradation (or stress testing) is a key component of this process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[12][13] These studies deliberately expose the drug substance to harsh conditions to accelerate degradation, helping to develop and validate a stability-indicating analytical method.[14] A target degradation of 5-20% is typically desired to ensure that relevant degradation products are formed without destroying the molecule entirely.[15]

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.[16] Reversed-phase HPLC with UV detection is the most common technique.[17] The development process involves screening different columns, mobile phase compositions (including pH and organic modifiers), and gradient conditions to achieve adequate separation of all relevant peaks.[18]

Experimental Protocol: Forced Degradation Studies

The following protocols describe typical stress conditions for this compound. Both solid-state and solution-state studies should be performed. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

3.2.1 Acid and Base Hydrolysis

-

Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis).

-

Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize it (with 0.1 M NaOH for the acid sample, and 0.1 M HCl for the base sample), dilute to a suitable concentration, and analyze using the developed stability-indicating HPLC method.

3.2.2 Oxidative Degradation

-

Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Stress Conditions: Store the solution at room temperature for a defined period (e.g., 24 hours).

-

Sample Analysis: Withdraw aliquots at specified time points, dilute appropriately, and analyze by HPLC.

3.2.3 Thermal Degradation

-

Preparation: Place solid this compound powder in a clear glass vial.

-

Stress Conditions: Expose the vial to dry heat in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 7 days).

-

Sample Analysis: At the end of the study, dissolve the solid sample in a suitable solvent and analyze by HPLC.

3.2.4 Photostability In accordance with ICH Q1B guidelines, photostability testing should be conducted on both the solid drug substance and in solution.[19][20]

-

Preparation:

-

Solid: Spread a thin layer of this compound powder in a chemically inert, transparent container.

-

Solution: Prepare a solution of known concentration in a suitable solvent (e.g., methanol/water) in a chemically inert, transparent container.

-

-

Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

-

Stress Conditions: Expose the samples to a light source that provides both visible and UV output. The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should not be less than 200 watt-hours per square meter.[21]

-

Sample Analysis: After exposure, analyze the stressed samples and the dark controls by HPLC. Compare the chromatograms to assess for photodegradation.

Data Presentation: Stability of this compound

Summarize the results of the forced degradation studies in a clear, tabular format.

Table 2: Summary of Forced Degradation Studies (Template)

| Stress Condition | Duration/Temp. | Initial Assay (%) | Final Assay (%) | % Degradation | No. of Degradants | RRT of Major Degradant |

|---|---|---|---|---|---|---|

| 0.1 M HCl | 24h @ 60°C | 100.0 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| 0.1 M NaOH | 8h @ 60°C | 100.0 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| 3% H₂O₂ | 24h @ RT | 100.0 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| Thermal (Solid) | 7 days @ 80°C | 100.0 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| Photolytic (Solid) | ICH Q1B | 100.0 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

RRT = Relative Retention Time

Caption: Workflow for forced degradation and stability analysis.

Biological Context: Representative Signaling Pathway

While specific signaling pathways for this compound are not extensively documented, the indanone scaffold is a common feature in molecules designed to act as enzyme inhibitors. To illustrate a potential biological application, the diagram below depicts a general mechanism of competitive enzyme inhibition, a common goal in drug discovery programs that might utilize indanone derivatives.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C9H8O2 | CID 233147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95 3470-49-3 [sigmaaldrich.com]

- 4. This compound | CAS#:3470-49-3 | Chemsrc [chemsrc.com]

- 5. This compound CAS#: 3470-49-3 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. enamine.net [enamine.net]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. evotec.com [evotec.com]

- 12. ijcrt.org [ijcrt.org]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. scispace.com [scispace.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. researchgate.net [researchgate.net]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. database.ich.org [database.ich.org]

- 20. youtube.com [youtube.com]

- 21. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

Quantum Chemical Blueprint of 5-Hydroxy-1-indanone: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of 5-Hydroxy-1-indanone, leveraging quantum chemical calculations to elucidate its structural, electronic, and spectroscopic properties. This document further details experimental protocols and explores the potential biological significance of this indanone derivative.

Introduction

This compound is a derivative of 1-indanone, a bicyclic aromatic ketone. The indanone scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects.[1][2][3] The addition of a hydroxyl group to the indanone core can significantly influence its electronic properties and biological interactions. This guide provides a comprehensive theoretical and practical overview of this compound to support its further investigation and application in drug discovery and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₂ | [4][5] |

| Molecular Weight | 148.16 g/mol | [4][5] |

| CAS Number | 3470-49-3 | [4] |

| Appearance | Colorless crystalline solid to light yellow powder | [6] |

| Melting Point | 175 °C (decomposes) | [7] |

| Boiling Point | ~260-262 °C | [6] |

| Solubility | Soluble in ethanol, ether, and chloroform | [6] |

| IUPAC Name | 5-hydroxy-2,3-dihydroinden-1-one | [5] |

Quantum Chemical Calculations

While specific quantum chemical calculations for this compound are not extensively reported in the literature, density functional theory (DFT) is a powerful tool for predicting the properties of such molecules.[8] The following data is representative of what would be obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-311++G(d,p)).

Molecular Geometry and Electronic Properties

Quantum chemical calculations can provide optimized molecular geometry, frontier molecular orbital energies (HOMO and LUMO), and the distribution of electron density, which are crucial for understanding the molecule's reactivity and potential interactions. A summary of these theoretical parameters is provided in Table 2.

Table 2: Calculated Molecular and Electronic Properties of this compound (Representative)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | ~3.5 D | Reflects the overall polarity of the molecule. |

| Mulliken Atomic Charges | C=O Oxygen: ~ -0.5 ePhenolic Oxygen: ~ -0.6 ePhenolic Hydrogen: ~ +0.4 e | Indicates the partial charges on individual atoms, highlighting potential sites for electrostatic interactions. |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential (red) around the carbonyl and hydroxyl oxygen atoms, indicating their susceptibility to electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), making it a likely site for nucleophilic interaction.

Vibrational Analysis

Theoretical vibrational analysis can predict the infrared (IR) and Raman active vibrational modes of the molecule. This data is invaluable for interpreting experimental spectra. Key predicted vibrational frequencies for this compound are summarized in Table 3.

Table 3: Predicted Vibrational Frequencies for this compound (Representative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| O-H stretch (phenolic) | ~3600 | Stretching of the hydroxyl group bond. |

| C=O stretch (ketone) | ~1700 | Stretching of the carbonyl group bond. |

| C=C stretch (aromatic) | ~1600-1450 | Stretching of the carbon-carbon bonds in the benzene ring. |

| C-O stretch (phenolic) | ~1250 | Stretching of the carbon-oxygen single bond. |

Experimental Protocols and Data

Synthesis

Several synthetic routes to this compound have been reported. A common and effective method involves the demethylation of 5-Methoxy-1-indanone.[4]

Protocol: Synthesis of this compound from 5-Methoxy-1-indanone [4]

-

To a solution of 5-methoxy-1-indanone (2 g, 12.3 mmol) in benzene (50 ml), add aluminum chloride (AlCl₃) (4 g, 31 mmol).

-

Heat the mixture at reflux for 5 hours.

-

After cooling, extract the product with ethyl acetate.

-

Evaporate the organic phase and purify the crude product by flash chromatography using a mobile phase of CH₂Cl₂/CH₃CN (90/10) to yield this compound as a yellow solid.

Another reported synthesis involves a multi-step process starting from 2,6-dibromophenol and 3-chloropropionyl chloride, followed by a Friedel-Crafts reaction and subsequent debromination.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (DMSO-d₆): δ 2.58-2.67 (m, 2H), 2.94-3.01 (m, 2H), 6.79 (dd, 1H), 6.84 (s, 1H), 7.47 (d, 1H).[4]

Infrared (IR) Spectroscopy

Biological Activity and Signaling Pathways

Indanone derivatives are known to possess a range of biological activities, with anti-inflammatory effects being frequently reported.[1][9][10] The mechanism of action often involves the inhibition of key inflammatory mediators.

Anti-inflammatory Activity

Studies on related indanone derivatives have shown that they can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[11] This inhibition is often mediated through the modulation of key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[11] Furthermore, some indanones have been shown to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory response.[10]

Enzyme Inhibition

Derivatives of this compound have been investigated as potential inhibitors of various enzymes. For instance, novel triazole derivatives synthesized from 5-hydroxy indanone have shown inhibitory activity against angiotensin-converting enzyme (ACE).[12]

Potential Signaling Pathway

The following diagram illustrates a plausible anti-inflammatory signaling pathway that could be modulated by this compound, based on the activities of related compounds.

Caption: Potential anti-inflammatory mechanism of this compound.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for screening the anti-inflammatory activity of this compound.

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion

This technical guide provides a foundational understanding of this compound from both a theoretical and practical perspective. The quantum chemical data, though representative, offers valuable insights into its reactivity and electronic structure. The outlined experimental protocols provide a starting point for its synthesis and characterization. The exploration of its potential biological activities, particularly in the context of inflammation, highlights its promise as a scaffold for the development of novel therapeutic agents. Further computational and experimental studies are warranted to fully elucidate the properties and potential applications of this intriguing molecule.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C9H8O2 | CID 233147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound | 3470-49-3 [chemicalbook.com]

- 8. DFT calculations for structural prediction and applications of intercalated lamellar compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 10. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potent ACE inhibitors from 5-hydroxy indanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 5-Hydroxy-1-indanone and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 5-Hydroxy-1-indanone has emerged as a key starting material and a pharmacologically relevant molecule in its own right. This technical guide provides an in-depth literature review of this compound and its analogs, focusing on their synthesis, diverse biological activities, and underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and a thorough examination of the structure-activity relationships that govern the therapeutic potential of this important class of compounds.

Synthesis of this compound and its Analogs

The synthesis of this compound can be achieved through several synthetic routes, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common and effective method involves the demethylation of 5-methoxy-1-indanone.

Experimental Protocol: Synthesis of this compound from 5-Methoxy-1-indanone

Materials:

-

5-Methoxy-1-indanone

-

Aluminum chloride (AlCl₃)

-

Benzene

-

Ethyl acetate

-

Dichloromethane (CH₂Cl₂)

-

Acetonitrile (CH₃CN)

Procedure:

-

A solution of 5-methoxy-1-indanone (2 g, 12.3 mmol) in benzene (50 ml) is prepared.

-

To this solution, aluminum chloride (4 g, 31 mmol) is added.

-

The reaction mixture is heated at reflux for 5 hours.

-

After cooling, the mixture is extracted with ethyl acetate.

-

The organic phase is collected, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by flash chromatography using a mixture of dichloromethane and acetonitrile (90:10) as the eluent.

-

The final product, this compound, is obtained as a yellow solid with a yield of approximately 90%.[1]

Another notable synthetic approach involves a multi-step process starting from 2,6-dibromophenol, which is particularly useful for creating specific substitution patterns.

Experimental Protocol: Synthesis of this compound from 2,6-Dibromophenol

Materials:

-

2,6-Dibromophenol

-

3-Chloropropionyl chloride

-

Lewis acid (e.g., AlCl₃)

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Argon gas

-

Water

-

Ethyl acetate

-

Saturated aqueous common salt solution

-

Saturated sodium bicarbonate aqueous solution

-

Anhydrous sodium sulfate

Procedure:

-

Step 1: Esterification. 2,6-Dibromophenol is reacted with 3-chloropropionyl chloride to yield 2,6-dibromophenyl 3-chloropropionate. The reaction is typically stirred for 1 hour at 0°C and then for 2 hours at room temperature.

-

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization). The resulting ester is treated with a Lewis acid to induce cyclization, forming 4,6-dibromo-5-hydroxy-1-indanone. This reaction is generally carried out at a temperature of 30-40°C.

-

Step 3: Debromination. The dibrominated intermediate (22g, 0.072mol) is dissolved in methanol (420ml), and 10% palladium on carbon (2g) is added. The mixture is stirred under an argon atmosphere at 40°C for 6 hours. The reaction progress is monitored by TLC.

-

Step 4: Work-up and Purification. After the reaction is complete, the solution is cooled to room temperature. Water and ethyl acetate are added for extraction. The organic phase is separated and washed three times with saturated aqueous common salt solution and saturated sodium bicarbonate aqueous solution. The organic layer is then dried over anhydrous sodium sulfate and filtered. The solvent is removed under reduced pressure to yield this compound as the final product (9.8g, 92% yield).[2]

The synthesis of various analogs often involves the Claisen-Schmidt condensation of this compound or other substituted 1-indanones with a variety of benzaldehydes to produce 2-benzylidene-1-indanone derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, antibacterial, antimalarial, and angiotensin-converting enzyme (ACE) inhibitory effects. This section summarizes the key findings and presents the available quantitative data in a structured format.

Anti-inflammatory Activity

Several 2-benzylidene-1-indanone derivatives have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated murine primary macrophages.

| Compound ID | Derivative Class | Assay | IC50 (µM) | Reference |

| 4d | 2-(4-hydroxy-3-methoxybenzylidene)-6-hydroxy-1-indanone | Inhibition of LPS-induced TNF-α expression in RAW 264.7 macrophages | 83.73% inhibition at 10 µM | [3] |

| 4d | 2-(4-hydroxy-3-methoxybenzylidene)-6-hydroxy-1-indanone | Inhibition of LPS-induced IL-6 expression in RAW 264.7 macrophages | 69.28% inhibition at 10 µM | [3] |

| IPX-18 | 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one | Inhibition of TNF-α release in human whole blood | 0.2988 | [1] |

| IPX-18 | 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one | Inhibition of TNF-α release in PBMCs | 0.09629 | [1] |

| IPX-18 | 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one | Inhibition of IFN-γ in human whole blood | 0.2176 | [1] |

| IPX-18 | 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one | Inhibition of IFN-γ in PBMCs | 0.1037 | [1] |

Anticancer Activity

1-Indanone derivatives have shown potent cytotoxic activity against a range of human cancer cell lines. The mechanisms of action often involve the inhibition of tubulin polymerization and the induction of apoptosis.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| ITH-6 | Thiazolyl Hydrazone | HT-29 (Colon) | 0.44 | [4] |

| ITH-6 | Thiazolyl Hydrazone | COLO 205 (Colon) | 0.98 | [4] |

| ITH-6 | Thiazolyl Hydrazone | KM 12 (Colon) | 0.41 | [4] |

| Compound 9j | 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 | [4] |

| Compound 9j | 2-Benzylidene-1-indanone | HCT-116 (Colon) | 0.088 | [4] |

| Compound 9j | 2-Benzylidene-1-indanone | THP-1 (Leukemia) | 0.12 | [4] |

| Compound 9j | 2-Benzylidene-1-indanone | A549 (Lung) | 0.21 | [4] |

| Gallic Acid-based Indanone | 2-Benzylidene-1-indanone | Tubulin Polymerization Inhibition | 0.63 | [5] |

Antiviral Activity

Chalcone derivatives of indanone have been investigated for their antiviral properties, particularly against the Tobacco Mosaic Virus (TMV).

| Compound ID | Derivative Class | Assay | EC50 (µg/mL) | Reference |

| N2 | Chalcone derivative of indanone | Therapeutic activity against TMV | 70.7 | [6] |

| N7 | Chalcone derivative of indanone | Therapeutic activity against TMV | 89.9 | [6] |

| N2 | Chalcone derivative of indanone | Protective activity against TMV | 60.8 | [6] |

| N10 | Chalcone derivative of indanone | Protective activity against TMV | 120.3 | [6] |

Antibacterial Activity

Certain aurone and indanone derivatives have demonstrated inhibitory activity against various bacterial strains, with some compounds showing promising Minimum Inhibitory Concentrations (MIC).

| Compound ID | Derivative Class | Bacterial Strain | MIC (µM) | Reference |

| A5 | Aurone derivative | S. aureus / E. coli | 15.625 | [7] |

| D2 | Indanone derivative | S. aureus / E. coli | 15.625 | [7] |

| 1b | 2,4-Dinitrophenylhydrazone of 1-indanone chalcone | Pseudomonas aeruginosa | 15.6 - 31.3 | [8] |

| 1b | 2,4-Dinitrophenylhydrazone of 1-indanone chalcone | Salmonella typhimurium | 15.6 - 31.3 | [8] |

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

Novel triazole and β-amino alcohol derivatives of this compound have been synthesized and evaluated as ACE inhibitors, demonstrating potential for the treatment of hypertension.

| Compound ID | Derivative Class | Assay | IC50 (µM) | Reference |

| 12b | Triazole derivative of this compound | ACE Inhibition | 1.388024 | [9] |

| 12g | Triazole derivative of this compound | ACE Inhibition | 1.220696 | [9] |

| 12j | Triazole derivative of this compound | ACE Inhibition | 1.312428 | [9] |

| 15k | β-Amino alcohol derivative of this compound | ACE Inhibition | 1.349671 | [9] |

| 15l | β-Amino alcohol derivative of this compound | ACE Inhibition | 1.330764 | [9] |

Experimental Protocols for Biological Assays

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of novel compounds. This section provides methodologies for key assays mentioned in this review.

Protocol: In Vitro Anti-inflammatory Assay - Measurement of TNF-α and IL-6

Cell Culture and Treatment:

-

Murine primary macrophages (MPMs) or RAW 264.7 macrophages are seeded into 6-well plates at a density of 5x10⁵ cells per well and incubated for 24 hours.

-

The cells are pre-incubated for 30 minutes with the test compounds at various concentrations (e.g., 1.25, 2.5, 5, and 10 µM). A vehicle control (DMSO) is also included.

-

Following pre-incubation, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 0.5 µg/mL for 24 hours at 37°C.

ELISA for Cytokine Quantification:

-

After the incubation period, the cell culture supernatant is collected.

-

The concentrations of TNF-α and IL-6 in the supernatant are determined using commercially available ELISA kits according to the manufacturer's instructions.

-

The percentage inhibition of cytokine production is calculated relative to the LPS-stimulated vehicle control.[8]

Protocol: In Vitro Anticancer Assay - MTT Assay for Cytotoxicity

Cell Culture and Treatment:

-

Human cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

-

The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

MTT Assay:

-

After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The medium is then removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Protocol: In Vitro Antiviral Assay against Tobacco Mosaic Virus (TMV)

Virus Inoculation and Treatment:

-

The leaves of Nicotiana glutinosa are inoculated with TMV.

-

The test compounds are dissolved in DMSO and then diluted with water to the desired concentrations.

-

For the therapeutic assay, the compound solution is smeared on the left side of the leaves 30 minutes after virus inoculation. The right side is treated with a solvent control.

-

For the protective assay, the compound solution is smeared on the left side of the leaves 30 minutes before virus inoculation.

-

The number of local lesions is counted 3-4 days after inoculation.

-

The inhibition rate is calculated based on the reduction in the number of lesions compared to the control. The EC50 value is then determined.[6]

Protocol: In Vitro Antibacterial Assay - Minimum Inhibitory Concentration (MIC)

Broth Microdilution Method:

-

A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

A standardized inoculum of the bacterial strain to be tested is added to each well.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[7]

Protocol: In Vivo Analgesic Activity - Hot Plate Test

Apparatus and Animals:

-

A hot plate analgesia meter maintained at a constant temperature (typically 55 ± 0.5°C).

-

Male or female mice (20-30 g) are used.

Procedure:

-

The baseline latency to a thermal stimulus is determined for each mouse by placing it on the hot plate and recording the time until it exhibits a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

The animals are then treated with the test compound or a vehicle control.

-

The latency to the thermal stimulus is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

A significant increase in the post-treatment latency compared to the baseline indicates an analgesic effect.[10][11][12]

Signaling Pathways Modulated by this compound Analogs

The biological effects of this compound and its analogs are often mediated through the modulation of key intracellular signaling pathways, particularly the NF-κB and MAPK pathways, which are central to inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as those from Toll-like receptors or cytokine receptors, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[13][14] Some 2-benzylidene-1-indanone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3]

Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in cellular processes such as proliferation, differentiation, and apoptosis. It is also heavily implicated in the inflammatory response. The MAPK cascade consists of a series of protein kinases that are sequentially activated. Key MAPK families include ERK, JNK, and p38. External stimuli can activate this cascade, leading to the activation of transcription factors, such as AP-1, which in turn regulate the expression of various inflammatory mediators.[3] Studies have shown that some 2-benzylidene-1-indanone derivatives can suppress the phosphorylation of MAPKs like JNK and ERK, thereby inhibiting the downstream inflammatory response.[3]

Caption: Modulation of the MAPK signaling pathway by this compound analogs.

Conclusion

This compound and its analogs represent a versatile and promising class of compounds with a broad range of biological activities. The synthetic accessibility of the 1-indanone core allows for extensive structural modifications, leading to the development of potent and selective agents for various therapeutic targets. The anti-inflammatory and anticancer properties are particularly well-documented, with several analogs demonstrating low micromolar to nanomolar efficacy. The modulation of key signaling pathways such as NF-κB and MAPK provides a mechanistic basis for these activities. The detailed synthetic and biological testing protocols provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate the promising in vitro and in vivo activities into clinically effective therapeutics.

References

- 1. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 2. Hot plate analgesiometer | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In-Vivo Models for Management of Pain [scirp.org]

- 6. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Potent ACE inhibitors from 5-hydroxy indanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo anti-inflammatory effects of 5-hydroxyconiferaldehyde via NF-κB, MAPK/AP-1, and Nrf2 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Hot plate test - Wikipedia [en.wikipedia.org]

- 12. jcdr.net [jcdr.net]

- 13. researchgate.net [researchgate.net]

- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Screening of Novel 5-Hydroxy-1-indanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of novel 5-hydroxy-1-indanone derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. This document outlines key experimental protocols, presents quantitative biological activity data, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development in this promising field.

Introduction